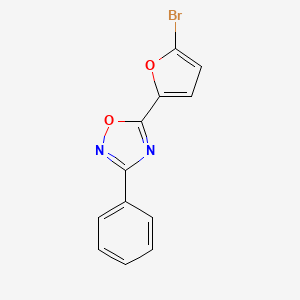

5-(5-Bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(5-bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2O2/c13-10-7-6-9(16-10)12-14-11(15-17-12)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUVFPYUUUWWMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 5 5 Bromofuran 2 Yl 3 Phenyl 1,2,4 Oxadiazole

Retrosynthetic Analysis and Key Precursors for 5-(5-Bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole Construction

Retrosynthetic analysis of the target molecule reveals two primary disconnection points around the 1,2,4-oxadiazole (B8745197) ring. This approach simplifies the complex structure into more readily available starting materials. The key precursors identified through this analysis are benzamidoxime and a derivative of 5-bromofuran-2-carboxylic acid.

The synthesis generally begins with the formation of the 1,2,4-oxadiazole ring, which can be achieved through several established methods. The substituents at the C3 and C5 positions of the oxadiazole ring can be varied by selecting different synthetic routes, with the nitrile precursor typically linking at C5 via cycloaddition with nitrile oxides, and at C3 via amidoxime cyclization. rjptonline.org

Table 1: Key Precursors and Their Roles in the Synthesis

| Precursor | Role |

|---|---|

| Benzamidoxime | Provides the phenyl group at the C3 position and the N-C-N fragment of the oxadiazole ring. |

| 5-Bromofuran-2-carboxylic acid (or its derivatives) | Provides the 5-bromofuran moiety at the C5 position and the remaining C-O fragment of the oxadiazole ring. |

| Nitriles | Starting material for the formation of amidoximes. |

Established Synthetic Routes to the 1,2,4-Oxadiazole Core Integrating Furan (B31954) Derivatives

The construction of the 1,2,4-oxadiazole core is a pivotal step in the synthesis of the target compound. Several methodologies have been developed, with 1,3-dipolar cycloaddition reactions and ring-closing strategies being the most prominent.

The 1,3-dipolar cycloaddition of nitrile oxides with nitriles is a classic method for forming the 1,2,4-oxadiazole ring. nih.govresearchgate.net This reaction involves the [3+2] cycloaddition of a nitrile oxide, generated in situ from an oxime, with a nitrile. researchgate.netresearchgate.net While this method is versatile, it can be limited by the reactivity of the nitrile's triple bond and the potential for dimerization of the nitrile oxide. nih.gov

To overcome these limitations, catalysts such as platinum(IV) have been employed to facilitate the reaction under milder conditions. nih.gov The synthesis of 1,2,4-oxadiazole can also be achieved by converting a cyanide to a hydroxylamine, followed by a 1,3-dipolar cycloaddition reaction to form the ring structure. rjptonline.org

An alternative and widely used approach involves the cyclization of O-acylamidoximes. researchgate.netnih.gov This method typically involves two steps: the O-acylation of an amidoxime with a carboxylic acid derivative (such as an acyl chloride or anhydride), followed by a cyclization-dehydration reaction to form the 1,2,4-oxadiazole ring. nih.govresearchgate.netresearchgate.net

Recent advancements have led to one-pot synthetic procedures that streamline this process. For instance, the reaction of amidoximes with carboxylic acid esters in a superbase medium like NaOH/DMSO allows for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature. nih.gov Another one-pot method utilizes the Vilsmeier reagent to activate the carboxylic acid for reaction with the amidoxime. nih.gov Microwave irradiation has also been successfully applied to accelerate the heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters. nih.gov

Table 2: Comparison of Synthetic Routes to the 1,2,4-Oxadiazole Core

| Method | Advantages | Disadvantages |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Versatile | Potential for side reactions (dimerization), may require catalysts for unreactive nitriles. nih.gov |

| Ring-Closing/Cyclocondensation | High efficiency, often proceeds under mild conditions. nih.gov | May require a two-step process (O-acylation then cyclization). nih.gov |

| One-Pot Procedures | Simplified purification, readily available starting materials. nih.gov | Can have long reaction times, may not be suitable for all substrates. nih.gov |

Strategies for Introducing the Bromofuran Moiety at Position 5 of the Oxadiazole

Once the 1,2,4-oxadiazole core is established, the next critical step is the introduction of the bromofuran moiety at the C5 position. This can be accomplished through direct bromination of a furan-substituted oxadiazole or by employing a bromofuran precursor in a coupling reaction.

Direct bromination of a pre-formed furan-oxadiazole compound is a straightforward approach. Reagents such as N-bromosuccinimide (NBS) or dibromodimethylhydantoin (DBDMH) can be used to selectively brominate the furan ring, typically at the 5-position. nih.gov The reaction conditions, such as temperature and the amount of brominating agent, can be optimized to favor the formation of the monobrominated product. nih.gov

An alternative strategy involves the use of a pre-brominated furan derivative, such as 5-bromofuran-2-carbohydrazide, in the construction of the oxadiazole ring. researchgate.net This precursor can be reacted with an appropriate acylating agent to form an intermediate that subsequently cyclizes to the desired 5-(5-bromofuran-2-yl)-1,2,4-oxadiazole. This method offers the advantage of incorporating the bromo-substituent at a specific position from the outset.

Another approach involves the coupling of a 5-bromo-substituted heterocyclic compound with a suitable boronic acid in a Suzuki cross-coupling reaction. nih.gov While not directly applied to the synthesis of the title compound in the provided context, this methodology is a powerful tool for forming carbon-carbon bonds and could be adapted for this purpose.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzamidoxime |

| 5-Bromofuran-2-carboxylic acid |

| Hydroxylamine hydrochloride |

| N-bromosuccinimide |

| Dibromodimethylhydantoin |

Advanced Synthetic Methodologies and Catalyst-Mediated Approaches

The synthetic versatility of this compound is significantly enhanced through advanced synthetic methodologies, particularly those employing transition-metal catalysts. These methods allow for precise and efficient modifications of the core structure, enabling the generation of diverse analogues for various research applications.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Diversification

The bromine atom on the furan ring of this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, thus enabling extensive diversification of the parent molecule.

The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. rsc.orgnih.gov In the case of this compound, the furan-bound bromine can be readily coupled with a wide range of aryl, heteroaryl, or alkyl boronic acids or their esters. This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acid derivatives. nih.gov The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below.

Scheme 1: General Suzuki-Miyaura Coupling Reaction

The Sonogashira coupling provides a reliable method for the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The bromine atom on the furan ring of this compound can be efficiently coupled with various terminal alkynes to introduce an alkynyl moiety. This functionalization is particularly useful for the synthesis of extended π-conjugated systems and for creating precursors for further transformations.

Scheme 2: General Sonogashira Coupling Reaction

The table below illustrates the potential diversity of products that can be synthesized from this compound using these cross-coupling reactions.

| Coupling Reaction | Reagent (R-X) | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | 5-(5-Phenylfuran-2-yl)-3-phenyl-1,2,4-oxadiazole |

| Suzuki-Miyaura | 4-Pyridylboronic acid | 5-(5-(Pyridin-4-yl)furan-2-yl)-3-phenyl-1,2,4-oxadiazole |

| Suzuki-Miyaura | Methylboronic acid | 5-(5-Methylfuran-2-yl)-3-phenyl-1,2,4-oxadiazole |

| Sonogashira | Phenylacetylene | 5-(5-(Phenylethynyl)furan-2-yl)-3-phenyl-1,2,4-oxadiazole |

| Sonogashira | Ethynyltrimethylsilane | 5-(5-((Trimethylsilyl)ethynyl)furan-2-yl)-3-phenyl-1,2,4-oxadiazole |

| Sonogashira | Propargyl alcohol | 5-(5-(3-Hydroxyprop-1-yn-1-yl)furan-2-yl)-3-phenyl-1,2,4-oxadiazole |

Total Synthesis and Scalable Preparations for Research Applications

The total synthesis of this compound typically involves a multi-step sequence. A common and scalable approach for the synthesis of 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime. researchgate.net

A plausible synthetic route would begin with the reaction of a substituted benzonitrile with hydroxylamine to form a benzamidoxime. This intermediate is then acylated with 5-bromofuroyl chloride, which can be prepared from commercially available 5-bromofuroic acid. The resulting O-acyl amidoxime can then undergo thermal or base-catalyzed cyclodehydration to yield the desired this compound.

For research applications requiring larger quantities of the compound, optimization of reaction conditions, such as solvent choice, temperature, and catalyst loading (if applicable), would be crucial for developing a scalable preparation method. researchgate.net Purification techniques such as recrystallization or column chromatography would be employed to obtain the final product in high purity.

Stereoselective Synthesis of Chiral Analogues (If Applicable)

The parent compound, this compound, is achiral and does not possess any stereocenters. Therefore, stereoselective synthesis is not directly applicable to the synthesis of this specific molecule.

However, chiral analogues of this compound could be synthesized by introducing a chiral center at one of the peripheral positions. For instance, a chiral substituent could be introduced on the phenyl ring. Alternatively, a chiral alcohol could be used in a coupling reaction at the furan ring, leading to the formation of diastereomers. In such cases, stereoselective synthetic methods, such as the use of chiral catalysts or chiral auxiliaries, would be necessary to control the stereochemistry of the newly formed chiral center. researchgate.net

Advanced Spectroscopic and Structural Characterization of 5 5 Bromofuran 2 Yl 3 Phenyl 1,2,4 Oxadiazole

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (¹H, ¹³C, 2D NMR) for Elucidating Connectivity and Conformation

No published ¹H, ¹³C, or 2D NMR spectroscopic data specifically for 5-(5-Bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole could be located. Such data would be essential for confirming the molecular structure by showing the chemical environment of each proton and carbon atom and their connectivity.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

There is no available high-resolution mass spectrometry data for this compound. HRMS analysis would be required to experimentally verify its elemental composition and molecular weight, and to study its fragmentation patterns under ionization, which provides further structural confirmation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Specific experimental Infrared (IR) or Raman spectra for this compound are not reported in the available literature. These techniques are crucial for identifying characteristic vibrational modes of the functional groups present, such as the C-Br, C=N, C-O-C, and aromatic C-H bonds.

X-ray Crystallography and Solid-State Structural Analysis of this compound and its Crystalline Forms

A crystal structure for this compound has not been deposited in crystallographic databases. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Without this analysis, definitive information on its solid-state conformation remains unknown.

UV-Visible (UV-Vis) Absorption and Photoluminescence Spectroscopy for Electronic Transitions and Photophysical Properties

There are no published UV-Visible absorption or photoluminescence spectra for this molecule. This data would be necessary to understand its electronic properties, such as the wavelengths of light it absorbs and emits, which are determined by its chromophoric system.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment (If Chiral Variants Exist)

The molecular structure of this compound is achiral, meaning it does not have non-superimposable mirror images. Therefore, chiroptical spectroscopy techniques like Circular Dichroism and Optical Rotatory Dispersion are not applicable, as the compound would not exhibit optical activity.

Theoretical and Computational Chemistry Investigations on 5 5 Bromofuran 2 Yl 3 Phenyl 1,2,4 Oxadiazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods) for Electronic Structure, Geometry Optimization, and Energy Landscapes

Quantum chemical calculations are fundamental tools for elucidating the electronic structure and geometric properties of molecules like 5-(5-Bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole. Density Functional Theory (DFT) is a particularly popular method for such investigations due to its favorable balance of computational cost and accuracy. mdpi.com A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to perform geometry optimization. nih.govresearchgate.net

Energy landscape analysis can further identify different stable conformers (local minima) and the transition states connecting them, providing insight into the molecule's flexibility.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C(phenyl)-C(oxadiazole) | 1.48 Å |

| C(oxadiazole)-O(oxadiazole) | 1.38 Å | |

| N(oxadiazole)-O(oxadiazole) | 1.42 Å | |

| C(oxadiazole)-C(furan) | 1.47 Å | |

| C(furan)-Br | 1.87 Å | |

| Bond Angle | C(phenyl)-C(oxadiazole)-N(oxadiazole) | 120.5° |

| C(furan)-C(oxadiazole)-O(oxadiazole) | 118.9° | |

| Dihedral Angle | Phenyl Ring - Oxadiazole Ring | 25.3° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution-Phase Behavior

While quantum chemical calculations often model molecules in a vacuum (gas phase), Molecular Dynamics (MD) simulations offer a way to understand a molecule's behavior in a condensed phase, such as in a solvent like water or DMSO. nih.govresearchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. dntb.gov.ua

For this compound, an MD simulation would provide valuable insights into its conformational dynamics. It would allow for the exploration of the rotational freedom around the single bonds connecting the three heterocyclic and aromatic rings. The simulation can reveal the most populated conformations in solution and the timescale of transitions between them. Furthermore, MD simulations are used to study the interaction of the solute molecule with the surrounding solvent molecules, providing a detailed picture of the solvation shell and its influence on the compound's structure and properties. nih.govnih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Maxima) through Computational Methods

Computational chemistry provides powerful methods for predicting spectroscopic parameters, which can be used to validate experimental findings or to aid in the structural elucidation of new compounds. researchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable technique for predicting nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net The calculated shifts for this compound would be compared against a standard reference, such as Tetramethylsilane (TMS), to yield theoretical spectra that can be correlated with experimental data.

UV-Vis Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and, consequently, the ultraviolet-visible (UV-Vis) absorption spectra. nih.govresearchgate.net This analysis identifies the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often related to π→π* transitions within the conjugated system of the phenyl, oxadiazole, and furan (B31954) rings.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Parameter | Nucleus/Transition | Predicted Value |

|---|---|---|

| ¹H NMR Chemical Shift | Phenyl Protons | 7.5-8.1 ppm |

| Furan Protons | 6.8-7.2 ppm | |

| ¹³C NMR Chemical Shift | Oxadiazole Carbons | 164-168 ppm |

| Phenyl Carbons | 123-132 ppm | |

| Furan Carbons | 115-148 ppm |

Note: The data in this table is illustrative and represents typical values that would be obtained from computational predictions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global/Local Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich bromofuran and phenyl rings, while the LUMO is likely concentrated on the electron-deficient 1,2,4-oxadiazole (B8745197) core. From the HOMO and LUMO energy values, global reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index can be calculated to quantify the molecule's reactivity. ajchem-a.comresearchgate.net

Table 3: Predicted Frontier Orbital Energies and Global Reactivity Descriptors (Illustrative Data)

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -6.85 |

| E(LUMO) | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 2.15 |

| Chemical Hardness (η) | 2.35 |

| Electronegativity (χ) | 4.50 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Computational Predictions of Potential Chemical Reactivity and Mechanistic Pathways

Computational methods can predict the most likely sites for chemical reactions and help elucidate potential reaction mechanisms. Molecular Electrostatic Potential (MEP) maps are particularly useful for this purpose. researchgate.net An MEP surface visually represents the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms of the oxadiazole ring, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Based on the FMO analysis and MEP maps, predictions about the molecule's reactivity can be made. For example, the electron-rich phenyl and furan rings would be the likely targets for electrophilic aromatic substitution. Conversely, the electron-deficient oxadiazole ring could be susceptible to nucleophilic attack under certain conditions. Computational modeling can also be used to map out the energy profiles of potential reaction pathways, identifying transition states and intermediates to determine the most favorable mechanism.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues (If Applicable)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the structural features of a series of compounds with their biological activity or physical properties, respectively. mdpi.comresearchgate.net For analogues of this compound, a QSPR model could be developed to predict specific properties.

This involves calculating a set of molecular descriptors (e.g., electronic, steric, and lipophilic parameters) for a training set of known 1,2,4-oxadiazole derivatives. nih.gov A statistical model, often using multiple linear regression, is then generated to create a mathematical equation linking these descriptors to a property of interest (e.g., solubility, melting point, or a specific biological activity). physchemres.org This validated model can then be used to predict the properties of new, unsynthesized analogues, guiding the design of new molecules with desired characteristics. Such models have been successfully applied to various 1,2,4-oxadiazole series to understand the structural requirements for activities like anticancer effects. researchgate.net

Mechanism Oriented Biological Interaction Studies of 5 5 Bromofuran 2 Yl 3 Phenyl 1,2,4 Oxadiazole in Vitro and in Silico Focus

In Silico Ligand-Protein Docking and Molecular Dynamics Simulations to Predict Molecular Targets and Binding Modes

In silico techniques are fundamental to predicting the biological targets of novel compounds like 5-(5-Bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole. While direct studies on this specific molecule are not extensively documented, research on analogous furan-oxadiazole scaffolds provides a strong predictive framework. Molecular docking simulations are employed to screen libraries of compounds against known protein targets, predicting the most favorable binding poses and affinities.

For instance, studies on furan-1,3,4-oxadiazole derivatives have utilized computer-aided drug design (CADD) to identify potential inhibitors for enzymes such as human tyrosinase (hTYR) and human tyrosinase-related protein-1 (hTYRP1), which are crucial in melanin (B1238610) biosynthesis. mdpi.comnih.gov These in silico assessments revealed that furan-oxadiazole scaffolds can exhibit strong binding affinities, often superior to standard inhibitors like kojic acid. mdpi.com The binding is typically characterized by a combination of hydrogen bonds and hydrophobic interactions within the enzyme's active site.

Molecular dynamics (MD) simulations further refine these predictions by assessing the stability of the ligand-protein complex over time. For related furan-1,3,4-oxadiazole compounds, MD simulations of up to 100 nanoseconds have confirmed that the docked poses are stable within the active sites of their target enzymes. nih.govdntb.gov.ua This stability is a key indicator of a compound's potential to act as an effective inhibitor. These computational approaches suggest that this compound likely interacts with protein targets through similar mechanisms, stabilized by key amino acid residues in the binding pocket.

Table 1: Representative In Silico Docking Results for Related Furan-Oxadiazole Scaffolds This table presents data from structurally similar compounds to infer potential interactions of this compound.

| Compound Scaffold | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Example) |

|---|---|---|---|

| Furan-1,3,4-oxadiazole (BF5) | hTYR | -13.30 | Not specified |

| Furan-1,3,4-oxadiazole (BF4) | hTYRP1 | -11.50 | Not specified |

| Benzofuran-oxadiazole (5a) | Bacterial Tyrosinase | Not specified | His-208, His-60, Met-61 |

| Benzofuran-oxadiazole (BF4) | Pks13 | -14.82 | Not specified |

Prediction of Receptor Binding Affinities and Pharmacophore Modeling

Building on docking studies, the prediction of binding affinities using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA and MM/PBSA) provides a more quantitative measure of interaction strength. nih.gov These calculations confirmed the strong binding energies for promising furan-1,3,4-oxadiazole leads against their target enzymes. nih.govdntb.gov.ua

Pharmacophore modeling is another crucial in silico tool. It identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific receptor. For the oxadiazole-furan scaffold, a pharmacophore model would likely highlight the importance of the planar aromatic systems of the phenyl and furan (B31954) rings for establishing π-π stacking or hydrophobic interactions, and the nitrogen and oxygen atoms of the oxadiazole ring as potential hydrogen bond acceptors. By understanding these key features, new derivatives of this compound can be designed to have enhanced binding affinity and selectivity for a desired biological target.

In Vitro Enzymatic Inhibition/Activation Studies and Kinetic Analysis

In vitro enzyme assays are essential for validating the predictions made by in silico models. These experiments directly measure a compound's ability to inhibit or activate a specific enzyme. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki).

While specific data for this compound is limited, studies on related structures provide valuable insights. For example, a series of benzofuran-appended 1,3,4-oxadiazole (B1194373) derivatives were evaluated as inhibitors of tyrosinase. nih.gov Several of these compounds demonstrated significant inhibitory potential, with IC50 values in the low micromolar range. nih.gov Kinetic analysis of these interactions can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing a deeper understanding of how the compound interacts with the enzyme and its substrate.

Table 2: In Vitro Enzymatic Inhibition by Related Oxadiazole Scaffolds This table presents data from structurally similar compounds to infer the potential activity of this compound.

| Compound Scaffold | Target Enzyme | IC50 (µM) |

|---|---|---|

| Benzofuran-oxadiazole (5b) | Tyrosinase | 12.4 ± 0.0 |

| Benzofuran-oxadiazole (5c) | Tyrosinase | 12.7 ± 0.0 |

| Benzofuran-oxadiazole (5d) | Tyrosinase | 15.5 ± 0.0 |

| Furan Chalcone (4h) | Urease | 16.13 ± 2.45 |

| Furan Chalcone (4s) | Urease | 18.75 ± 0.85 |

Protein-Ligand Interaction Mapping using Biophysical Techniques

To gain a definitive understanding of the binding mechanism, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are indispensable. These methods provide real-time, label-free data on the kinetics and thermodynamics of molecular interactions.

Surface Plasmon Resonance (SPR) measures the binding and dissociation rates (kon and koff) of a ligand to a protein immobilized on a sensor surface. This allows for the precise determination of the binding affinity (KD).

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

While specific SPR or ITC data for this compound are not publicly available, applying these techniques would be a critical next step. For example, ITC has been used to confirm and characterize the binding of other heterocyclic compounds to their protein targets, revealing the thermodynamic forces driving the interaction. nih.gov Such an analysis for the title compound would unequivocally confirm its binding to predicted targets and elucidate the nature of the binding forces involved.

Cellular Target Engagement Studies

Confirming that a compound reaches and binds to its intended target within a living cell is a crucial step in drug discovery. Cellular target engagement assays provide this confirmation, bridging the gap between in vitro biochemical assays and in vivo functional outcomes.

One powerful technique is the Cellular Thermal Shift Assay (CETSA). researchgate.net CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. researchgate.net In a typical experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. An increase in the thermal stability of the target protein in the presence of the compound serves as direct evidence of target engagement. This method can be adapted to a high-throughput format to screen for on- and off-target effects across the proteome. labhoo.com Applying CETSA would be a definitive method to verify that this compound interacts with its predicted intracellular targets in a physiological context.

Investigation of Molecular Mechanisms of Action in Controlled Biological Systems

Understanding how target engagement translates into a biological response requires investigating the compound's effect on cellular pathways. This involves moving beyond simple binding assays to study the modulation of specific signaling cascades or receptor functions.

Based on the targets identified for similar furan-oxadiazole scaffolds, potential mechanisms of action can be hypothesized. If the compound targets an enzyme like tyrosinase, its mechanism would involve the inhibition of a specific metabolic pathway, in this case, melanogenesis. mdpi.com If it were to inhibit a receptor tyrosine kinase like VEGFR-2, as other oxadiazole derivatives do, the mechanism would involve the downstream inhibition of signaling cascades such as the Raf/MEK/ERK pathway, which is critical for angiogenesis. mdpi.com To investigate these possibilities, researchers would treat relevant cell lines with this compound and measure changes in pathway-specific markers, such as the phosphorylation status of downstream proteins, using techniques like Western blotting.

Structure-Based Design Principles Applied to Oxadiazole-Furan Scaffolds for Modulating Biological Interactions

The design of potent and selective molecules is guided by an understanding of structure-activity relationships (SAR) and structure-based design principles. The oxadiazole-furan scaffold is a "privileged structure" in medicinal chemistry due to its favorable pharmacological properties and synthetic accessibility. researchgate.net

Key design principles for this scaffold include:

Bioisosteric Replacement: The 1,2,4-oxadiazole (B8745197) ring is often used as a bioisostere for ester and amide groups, offering improved metabolic stability and pharmacokinetic properties. nih.gov

Modulation of Electronic Properties: The biological activity of related compounds has been shown to be influenced by the electronic nature of substituents. For instance, the presence of electron-withdrawing groups on the phenyl ring of analogous benzofuran-oxadiazole scaffolds enhanced their tyrosinase inhibitory activity. nih.gov The bromine atom on the furan ring of the title compound is an electron-withdrawing group that likely plays a significant role in its interaction with biological targets.

Conformational Rigidity: The five-membered furan and oxadiazole rings introduce a degree of rigidity to the molecule, which can be advantageous for binding by reducing the entropic penalty upon interaction with a receptor's active site.

By systematically modifying the substituents on the phenyl and furan rings and exploring different linkage points, computational and synthetic chemists can rationally design new derivatives of this compound with optimized potency, selectivity, and drug-like properties. dntb.gov.ua

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for Derivatives of 5 5 Bromofuran 2 Yl 3 Phenyl 1,2,4 Oxadiazole

Design Principles for Systematic Derivatization and Analog Synthesis to Probe Pharmacophore/Reactivity

The systematic derivatization of the 5-(5-bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole scaffold is guided by established medicinal chemistry principles aimed at exploring the chemical space around the core structure to identify key pharmacophoric elements and understand their influence on biological activity. The primary strategy involves the synthesis of analogs with modifications at the 3-phenyl and 5-(5-bromofuran) positions of the 1,2,4-oxadiazole (B8745197) ring. nih.govnih.gov

Key design principles include:

Modification of the Phenyl Ring: Introduction of a wide range of substituents at the ortho, meta, and para positions of the phenyl ring allows for the systematic evaluation of electronic, steric, and lipophilic effects on target interaction. One-pot synthesis procedures, often starting from amidoximes and carboxylic acid esters or gem-dibromomethylarenes, provide efficient routes to a diverse set of analogs. nih.govresearchgate.net

Modification of the Furan (B31954) Ring: While the bromofuran moiety is a key feature, analogs are designed to probe the importance of the bromine atom and the furan ring itself. This includes the synthesis of derivatives with different halogens (e.g., chlorine, fluorine) or the complete removal of the halogen to assess its contribution to activity.

Scaffold Hopping and Ring Variation: Exploration of different aromatic or heteroaromatic rings at both the 3- and 5-positions helps to identify which structural features of the phenyl and furan rings are essential for activity. For instance, studies on related 3-aryl-5-aryl-1,2,4-oxadiazoles have shown that replacing the 3-phenyl group with a pyridyl group can be a viable strategy. acs.orgresearchgate.net

Linker Modification: Although the core scaffold connects the phenyl and bromofuran moieties directly to the oxadiazole, analogs could be designed with flexible or rigid linkers to alter the relative orientation of the aromatic systems, potentially leading to improved binding affinity.

This systematic approach allows for the construction of a comprehensive SAR map, identifying regions of the molecule that are tolerant to substitution and those that require specific functionalities for optimal biological activity.

Impact of Substituent Effects (Electronic, Steric, and Lipophilic) on Reactivity and Biological Interaction Profiles

The biological activity of this compound derivatives is significantly modulated by the nature of substituents on the peripheral aryl and heteroaryl rings. These effects can be broadly categorized as electronic, steric, and lipophilic.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring can alter the electronic properties of the entire molecule. For example, in some series of 1,2,4-oxadiazole derivatives, the presence of EWGs on an aryl ring has been shown to increase antitumor activity. nih.gov These groups can influence the molecule's ability to participate in hydrogen bonds, π-π stacking, or other electronic interactions within a biological target. The 1,2,4-oxadiazole ring itself generally acts as an electron-withdrawing moiety.

Steric Effects: The size and shape of substituents play a crucial role in determining how well a molecule fits into a binding pocket. Bulky substituents on the phenyl ring may cause steric hindrance, preventing optimal binding and reducing activity. Conversely, in some cases, larger groups may be necessary to occupy a specific hydrophobic pocket, thereby increasing affinity. SAR studies on related compounds often reveal that there is an optimal size for substituents at specific positions. nih.gov

Lipophilic Effects: Lipophilicity, often measured as LogP, influences a compound's solubility, membrane permeability, and binding to hydrophobic pockets in target proteins. Modifying the phenyl or furan ring with lipophilic (e.g., alkyl, trifluoromethyl) or hydrophilic (e.g., hydroxyl, amino) groups can fine-tune these properties. SAR studies on 3-aryl-5-aryl-1,2,4-oxadiazoles have shown that hydrophobic substituents are often well-tolerated and can be beneficial for activity. acs.orgnih.gov

The interplay of these three effects is complex, and optimization often requires a multi-parameter approach to achieve a balance between potency and favorable drug-like properties.

| Substituent Type | Position | Example Groups | General Impact on Biological Activity/Properties | Reference |

|---|---|---|---|---|

| Electron-Withdrawing (EWG) | Para | -NO₂, -CF₃, -CN | Can increase potency by enhancing interactions or altering pKa. May increase antitumor activity. | nih.gov |

| Electron-Donating (EDG) | Para | -OCH₃, -CH₃, -NH₂ | May increase metabolic liability but can also form specific hydrogen bonds. Effect is highly target-dependent. | nih.gov |

| Halogens | Any | -F, -Cl, -Br | Increase lipophilicity and can participate in halogen bonding. Often well-tolerated and can improve potency. | acs.org |

| Bulky/Steric Groups | Ortho | -t-butyl, -isopropyl | Often decrease activity due to steric hindrance, but can improve selectivity or block metabolism. | nih.gov |

| Hydrophilic Groups | Any | -OH, -COOH, -NH₂ | Decrease lipophilicity, potentially improving solubility but may reduce cell permeability if not positioned correctly. | cambridgemedchemconsulting.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights into In Vitro Binding or Inhibition

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 1,2,4-oxadiazole derivatives, 2D and 3D-QSAR studies have been employed to gain mechanistic insights and guide the design of more potent analogs. nih.govresearchgate.net

These models typically use a set of calculated molecular descriptors that quantify various physicochemical properties of the molecules:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as partial charges, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO). They are crucial for modeling electrostatic interactions.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Descriptors like molecular volume, surface area, and shape indices (e.g., Kappa shape indices) are used to model how a ligand fits into its binding site. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) generate steric fields that indicate where bulky groups are favored or disfavored. nih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP being the most common descriptor. Hydrophobic fields in CoMFA or CoMSIA (Comparative Molecular Similarity Indices Analysis) can highlight regions where lipophilic character enhances binding.

A typical QSAR equation might take the form: Biological Activity (e.g., log(1/IC₅₀)) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

For instance, a 2D-QSAR model for a series of oxadiazole derivatives found that descriptors related to molecular connectivity (chiV3Cluster), hydrophobicity (XKAverage), and atom counts (T_O_O_5) were highly correlated with activity. nih.gov 3D-QSAR studies on antibacterial 1,2,4-oxadiazoles have highlighted the importance of hydrophobic substituents in certain regions of the molecule for enhancing activity. nih.gov These models provide a quantitative framework for understanding the SAR and allow for the virtual screening and prediction of the activity of novel, unsynthesized compounds.

| Descriptor Type | Descriptor Example | Property Quantified | Typical Influence on Activity | Reference |

|---|---|---|---|---|

| Electronic | Dipole Moment | Molecular polarity and charge distribution. | Higher values may be important for polar interactions. | nih.gov |

| Steric | Molecular Volume | The volume occupied by the molecule. | Optimal volume is required to fit the binding pocket. | nih.gov |

| Hydrophobic | LogP | Partition coefficient between octanol (B41247) and water; lipophilicity. | Positive correlation often indicates binding in a hydrophobic pocket. | cambridgemedchemconsulting.com |

| Topological | ChiV3Cluster | Valence molecular connectivity index. | Correlates with molecular size, shape, and branching. | nih.gov |

| Indicator | T_O_O_5 | Presence/absence of a specific structural feature (e.g., an oxygen atom at a certain position). | Positive correlation indicates the feature is beneficial for activity. | nih.gov |

Role of the Bromine Atom in Modulating Molecular Properties, Reactivity, and Specific Interactions (e.g., Halogen Bonding)

The bromine atom on the furan ring of this compound is not merely a bulky, lipophilic substituent; it plays a multifaceted role in modulating the molecule's properties and potential biological interactions.

Electronic and Lipophilic Effects: As a halogen, bromine is an electronegative, electron-withdrawing atom that influences the electronic distribution of the furan ring. It also significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and hydrophobic interactions within a target's active site.

Metabolic Blocker: In some contexts, halogens can serve as "metabolic blockers." By occupying a position susceptible to oxidative metabolism by cytochrome P450 enzymes, the bromine atom can increase the metabolic stability and half-life of the compound. researchgate.net

Halogen Bonding: Perhaps the most significant role of the bromine atom is its ability to act as a halogen bond (XB) donor. nih.gov A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a Lewis base (an electron-rich atom like oxygen, nitrogen, or sulfur). researchgate.netnih.gov

The σ-hole is a region of positive electrostatic potential located on the outermost surface of the halogen, along the axis of the C-Br bond.

This positive region can interact favorably with the negative lone pairs of electrons on carbonyl oxygens, carboxylates, or amide nitrogens of amino acid residues in a protein's active site.

The strength of the halogen bond increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. bohrium.com Therefore, bromine is a potent XB donor.

This specific and directional interaction can be as strong as a conventional hydrogen bond and can significantly contribute to the binding affinity and selectivity of the ligand for its target. bohrium.comresearchgate.net The rational incorporation of bromine in drug design is increasingly recognized as a powerful tool for lead optimization. nih.gov

Conformational Analysis and its Influence on SAR/SPR

Influence of Substituents: The introduction of substituents, particularly at the ortho positions of the phenyl ring, can have a profound impact on the preferred conformation. A bulky ortho-substituent will create steric hindrance, forcing the phenyl ring to twist out of the plane of the oxadiazole ring. This change in conformation can either enhance or diminish biological activity, depending on the shape of the target's binding site.

Conformational Preference and Binding: A molecule may exist as a mixture of conformers in solution, but it must adopt a specific "bioactive conformation" to bind effectively to its target. Understanding the energy landscape of these conformations is crucial. A rigid molecule that is "pre-organized" in its bioactive conformation may bind with higher affinity because less of an entropic penalty is paid upon binding.

Spectroscopic and Computational Studies: Conformational properties can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods (e.g., DFT). For instance, studies on related dihydro-oxadiazoles have shown a correlation between NMR spin-spin coupling constants and the H–C5–N4–H dihedral angle, providing a way to probe conformation. bohrium.com

Therefore, SAR and SPR analyses must consider not only the intrinsic properties of substituents but also their influence on the molecule's three-dimensional structure and flexibility.

Exploring Bioisosteric Replacements on the Phenyl and Furan Moieties

Bioisosterism is a key strategy in medicinal chemistry where a functional group or moiety in a lead compound is replaced by another group with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters. slideshare.net For this compound, both the phenyl and furan moieties are prime candidates for bioisosteric replacement.

Phenyl Ring Bioisosteres: The phenyl ring is often a site of metabolic oxidation. Replacing it with a heteroaromatic ring can block metabolism, alter solubility, and introduce new hydrogen bonding capabilities. cambridgemedchemconsulting.com SAR studies on related 3-aryl-5-aryl-1,2,4-oxadiazoles have demonstrated that the 3-phenyl group can be successfully replaced by a pyridyl group. researchgate.netnih.gov

Common Replacements: Pyridine, pyrimidine, pyrazine, thiophene, and thiazole (B1198619) are common bioisosteres for a phenyl ring. cambridgemedchemconsulting.com

Impact on Properties: Introducing a nitrogen atom into the ring (e.g., pyridine) generally increases polarity, reduces lipophilicity (LogP), and can serve as a hydrogen bond acceptor, potentially improving solubility and target interactions. cambridgemedchemconsulting.com

Furan Ring Bioisosteres: The furan ring can also be replaced to modulate the compound's properties. Furan itself can sometimes be metabolically labile.

Common Replacements: Thiophene is a very common and effective bioisostere for furan, as it has a similar size, shape, and electronics. Other five-membered heterocycles like thiazole, pyrazole, or even a phenyl ring could be explored. researchgate.net

Quantum Mechanical Assessment: The validity of such replacements can be quantitatively evaluated using computational tools. For example, the Average Electron Density (AED) tool, derived from the Quantum Theory of Atoms in Molecules, can measure the electronic similarity between bioisosteric groups, providing a rationale for their interchangeability. nih.gov

This strategy allows chemists to fine-tune the properties of the lead compound, addressing issues such as poor metabolic stability or low solubility while retaining the essential binding interactions required for biological activity.

| Original Moiety | Potential Bioisostere | Rationale and Potential Advantages | Reference |

|---|---|---|---|

| Phenyl | Pyridyl | Increases polarity, adds H-bond acceptor, can improve solubility and metabolic stability. | cambridgemedchemconsulting.comnih.gov |

| Thienyl | Similar size and electronics, alters metabolic profile. | cambridgemedchemconsulting.comresearchgate.net | |

| Pyrazolyl | Adds H-bond donor/acceptor capabilities, can significantly alter electronics and vector of substitution. | cambridgemedchemconsulting.com | |

| 4-Fluorophenyl | A conservative change that often blocks metabolism at the para position with minimal steric impact. | cambridgemedchemconsulting.com | |

| Furan | Thiophene | Classical bioisostere with similar size and aromaticity but different metabolic profile. | researchgate.net |

| Thiazole | Introduces a nitrogen atom, adding a hydrogen bond acceptor and increasing polarity. | researchgate.net | |

| Pyrrole | Introduces an N-H group, providing a hydrogen bond donor. | researchgate.net |

Advanced Chemical Reactivity and Functionalization of 5 5 Bromofuran 2 Yl 3 Phenyl 1,2,4 Oxadiazole

Reactivity of the Bromine Substituent (e.g., Nucleophilic Aromatic Substitution, Organometallic Intermediates, Reductive Debromination)

The bromine atom on the furan (B31954) ring is a key handle for a variety of chemical modifications. Its reactivity is influenced by the electron-rich nature of the furan ring and the presence of the adjacent oxadiazole moiety.

Nucleophilic Aromatic Substitution: While five-membered heterocyclic compounds are generally considered electron-rich and thus less reactive towards nucleophilic aromatic substitution (SNAr), the presence of electron-withdrawing groups can activate the ring for such reactions. For 5-(5-bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole, the oxadiazole ring acts as an electron-withdrawing group, which can facilitate nucleophilic attack at the bromine-bearing carbon. However, such reactions typically require strong nucleophiles and may proceed under harsh conditions.

Organometallic Intermediates: A more common and versatile approach to functionalizing the bromine position is through the formation of organometallic intermediates. Reaction with organolithium reagents (e.g., n-butyllithium) at low temperatures can lead to lithium-halogen exchange, generating a highly reactive furyllithium species. This intermediate can then be quenched with a wide range of electrophiles to introduce new functional groups. Similarly, Grignard reagents can be formed, although this may require more forcing conditions.

Reductive Debromination: The bromine atom can be selectively removed through reductive dehalogenation. organic-chemistry.org This can be achieved using various reducing agents, such as catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source. organic-chemistry.org Other methods may include the use of metals like zinc or magnesium in a protic solvent. reddit.com This reaction is useful for accessing the corresponding debrominated analog, 5-(furan-2-yl)-3-phenyl-1,2,4-oxadiazole, which can be a target molecule in its own right or used as a reference compound in biological studies.

| Reaction Type | Reagents and Conditions | Product Type | Notes |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides, thiolates), high temperatures | Substitution of bromine with the nucleophile | Generally less favored for electron-rich furans but possible due to the oxadiazole ring. |

| Organometallic Intermediate Formation | Organolithium reagents (e.g., n-BuLi), low temperatures | Furyllithium species | Highly versatile for subsequent reactions with electrophiles. |

| Reductive Debromination | Catalytic hydrogenation (e.g., Pd/C, H2), metal reductants (e.g., Zn, Mg) | 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole | Useful for synthesis of the debrominated analog. organic-chemistry.orgreddit.com |

Electrophilic and Nucleophilic Reactions on the Phenyl and Furan Rings

Furan Ring: The furan ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution. The substitution pattern is directed by the existing substituents. In this compound, the 5-position is blocked by the bromine atom and the 2-position is attached to the oxadiazole. Therefore, electrophilic attack is most likely to occur at the 3- and 4-positions. Common electrophilic substitution reactions include nitration, sulfonation, halogenation, and Friedel-Crafts reactions, which typically proceed under mild conditions. pharmaguideline.com Nucleophilic attack on the unsubstituted carbons of the furan ring is generally disfavored unless activated by strong electron-withdrawing groups.

Phenyl Ring: The phenyl ring is also susceptible to electrophilic aromatic substitution. The 1,2,4-oxadiazole-5-yl-furan-2-yl substituent can be considered as a deactivating group, directing incoming electrophiles to the meta-position. However, the directing effect might be complex due to the combined electronic influences of the furan and oxadiazole rings. Reactions such as nitration, sulfonation, and halogenation can be carried out under standard conditions, though they may require more forcing conditions compared to activated benzene (B151609) rings. Nucleophilic aromatic substitution on the phenyl ring is unlikely unless it is further substituted with strong electron-withdrawing groups.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) for Diverse Chemical Conjugates

The bromine substituent on the furan ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. researchgate.netwikipedia.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of chemical conjugates.

Suzuki Coupling: This reaction involves the coupling of the bromofuran with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming new carbon-carbon bonds and can be used to introduce a wide range of aryl, heteroaryl, and alkyl groups at the 5-position of the furan ring.

Sonogashira Coupling: The Sonogashira reaction couples the bromofuran with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly efficient for the synthesis of aryl- and heteroaryl-alkynes, which are valuable intermediates in organic synthesis. wikipedia.orgorganic-chemistry.orglibretexts.org

Heck Coupling: In the Heck reaction, the bromofuran is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction allows for the introduction of alkenyl substituents at the 5-position of the furan ring, leading to the formation of styrenyl and other vinyl-substituted derivatives.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the bromofuran with a primary or secondary amine, using a palladium catalyst and a suitable ligand and base. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com It provides a direct route to a variety of amino-substituted furan derivatives, which are of interest in medicinal chemistry. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com

| Reaction | Coupling Partner | Catalyst System | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki | Organoboron reagent (e.g., R-B(OH)2) | Pd catalyst, base | C-C | Aryl-, heteroaryl-, or alkyl-substituted furan |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, base | C-C (sp2-sp) | Alkynyl-substituted furan wikipedia.orgorganic-chemistry.orglibretexts.org |

| Heck | Alkene (R-CH=CH2) | Pd catalyst, base | C-C (sp2-sp2) | Alkenyl-substituted furan |

| Buchwald-Hartwig | Amine (R2NH) | Pd catalyst, ligand, base | C-N | Amino-substituted furan wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com |

Ring Transformations and Rearrangement Reactions of the Oxadiazole and Furan Rings

Oxadiazole Ring: The 1,2,4-oxadiazole (B8745197) ring, while aromatic, possesses a relatively low level of aromaticity and contains a weak O-N bond, making it susceptible to ring-opening and rearrangement reactions, particularly under thermal or photochemical conditions. chim.it One notable reaction is the Boulton-Katritzky rearrangement, which is a thermal process involving an internal nucleophilic substitution that can lead to the formation of other heterocyclic systems. chim.it The 1,2,4-oxadiazole ring can also act as a 1,3-dielectrophile, reacting with bidentate nucleophiles to undergo ring-opening and subsequent recyclization to form new heterocycles. chim.itnih.gov

Furan Ring: The furan ring can also undergo rearrangement and ring-transformation reactions. For instance, under acidic conditions, certain substituted furans can undergo ring-opening followed by recyclization to form more highly substituted furan derivatives. acs.org Metabolic cleavage of the furan ring to form unsaturated aldehydes has also been observed in biological systems. nih.gov Additionally, furans can participate in cycloaddition reactions, such as the Diels-Alder reaction, where the furan acts as a diene, leading to the formation of bicyclic adducts.

Photochemical and Thermal Reactivity Studies of the Compound

The photochemical and thermal reactivity of this compound is expected to be influenced by the electronic properties of its constituent rings.

Photochemical Reactivity: Irradiation of 1,2,4-oxadiazole derivatives can lead to photoisomerization to other heterocyclic systems, such as 1,3,4-oxadiazoles, or fragmentation to open-chain products. rsc.org The furan ring is also photochemically active and can undergo isomerization reactions. acs.orgresearchgate.netnetsci-journal.com Direct irradiation can populate the singlet excited state, leading to the formation of Dewar isomers, while sensitized irradiation can populate the triplet state, which may evolve through O-Cα bond cleavage. acs.orgresearchgate.netnetsci-journal.com The presence of both the oxadiazole and furan rings in the same molecule could lead to complex photochemical behavior, including intramolecular energy transfer or the formation of novel photoadducts.

Ligand Binding Studies with Metal Centers for Coordination Chemistry Applications

The nitrogen atoms of the 1,2,4-oxadiazole ring possess lone pairs of electrons and can act as ligands for metal centers. nih.govdntb.gov.uanih.govresearchgate.netresearchgate.net The coordination chemistry of 1,2,4-oxadiazoles has been explored with various transition metals, including palladium(II), silver(I), nickel(II), copper(II), and zinc(II). nih.govdntb.gov.uanih.govresearchgate.netresearchgate.net Depending on the substitution pattern, 1,2,4-oxadiazoles can act as monodentate or bidentate ligands, forming discrete metal complexes or coordination polymers. nih.govdntb.gov.uanih.govresearchgate.netresearchgate.net The furan ring, while generally a weaker ligand, can also coordinate to metal centers through its oxygen atom or its π-system. sc.eduresearchgate.netnih.govacs.orgresearchgate.net The combination of the oxadiazole and furan rings in this compound presents multiple potential binding sites for metal ions, making it an interesting candidate for the development of novel coordination compounds with potential applications in catalysis, materials science, and medicinal chemistry.

Exploration of Non Biological Applications and Material Science Potentials of 5 5 Bromofuran 2 Yl 3 Phenyl 1,2,4 Oxadiazole and Its Derivatives

Use as Building Blocks in Supramolecular Chemistry and Self-Assembly

The molecular architecture of 5-(5-Bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole is well-suited for applications in supramolecular chemistry. The planar, rigid structure of the linked aromatic rings can facilitate π-π stacking interactions, a key driving force in the self-assembly of organic molecules. Furthermore, the bromine atom on the furan (B31954) ring is a critical feature for forming halogen bonds. Halogen bonding is a highly directional and specific non-covalent interaction that can be used to engineer complex, ordered supramolecular structures. rsc.org

Derivatives of this compound could be designed to self-assemble into various nanostructures, such as wires, rods, or vesicles. nih.gov The interplay between π-π stacking, halogen bonding, and other weak intermolecular forces like dipole-dipole interactions can be precisely tuned by modifying the substituents on the phenyl or furan rings. This control allows for the rational design of materials with specific morphologies and properties. For instance, furan-embedded heteroarenes have been shown to self-assemble into nanostructures whose shape and size can be controlled, demonstrating the utility of the furan moiety in this context. nih.gov

Incorporation into Coordination Polymers and Metal-Organic Frameworks (MOFs)

The 1,2,4-oxadiazole (B8745197) ring contains two nitrogen atoms and one oxygen atom that can act as potential coordination sites for metal ions. mdpi.comnih.gov This makes this compound and its derivatives attractive candidates for use as organic ligands or linkers in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov MOFs are crystalline materials with high porosity and surface area, built from metal nodes connected by organic linkers.

By modifying the core molecule to include carboxylic acid or other anchoring groups, it can be used to bridge metal centers. ossila.com For example, furan-2,5-dicarboxylic acid is a known building block for creating lanthanide-based MOFs with interesting magnetic and luminescent properties. acs.orgacs.org The combination of the coordinating oxadiazole ring and the rigid furan and phenyl backbone in the target compound could lead to the formation of robust MOFs with unique topologies and functionalities. Such materials could find applications in gas storage, separation, or heterogeneous catalysis.

Potential in Organic Electronics and Optoelectronic Materials

The field of organic electronics represents one of the most promising application areas for this class of compounds. Oxadiazole derivatives, particularly 1,3,4-isomers but also 1,2,4-isomers, are renowned for their excellent electron-transporting capabilities, high photoluminescence quantum yields, and good thermal stability. mdpi.comresearchgate.netsemanticscholar.org These properties make them ideal for use in Organic Light Emitting Diodes (OLEDs), often as electron transport layer (ETL) or host materials. acs.orgmdpi.comrsc.org

The conjugated system spanning the furan, oxadiazole, and phenyl rings in this compound suggests it could possess interesting photophysical properties. Furan-based molecules have been investigated as hole transport materials (HTMs) and fluorescent probes. nih.govrsc.orgrsc.org The combination of an electron-deficient oxadiazole unit with potentially electron-rich furan and phenyl moieties could result in a bipolar material capable of transporting both holes and electrons. This is highly desirable for simplifying OLED device architecture and improving efficiency. The intrinsic asymmetry of the 1,2,4-oxadiazole ring has been utilized to create host materials for blue phosphorescent OLEDs with high triplet energies. acs.org Derivatives could also be developed as fluorescent probes, where the emission properties change in response to the local microenvironment. nih.govnih.gov

| Compound Class | Primary Role in Organic Electronics | Key Properties | Example Application | Reference |

|---|---|---|---|---|

| Diaryl-1,3,4-oxadiazoles | Electron Transporter, Emitter | High electron mobility, efficient fluorescence, good thermal stability | Electron Transport Layer (ETL) in OLEDs | researchgate.netrsc.org |

| Carbazole-1,2,4-oxadiazoles | Bipolar Host Material | High triplet energy (>2.80 eV), asymmetric structure | Host for blue Phosphorescent OLEDs | acs.org |

| Pyrene-Oxadiazoles | Emitter, Electron Transporter | High quantum yield, delayed fluorescence | Multifunctional OLED materials | acs.org |

| Furan-bridged Triphenylamines | Hole Transporter | Good conjugation, high hole mobility | Hole Transport Material (HTM) in Perovskite Solar Cells | rsc.org |

| Furan-conjugated Nucleosides | Fluorescent Probe | Emission sensitive to solvent polarity | Biophysical assays | nih.gov |

Role as Ligands or Organocatalysts in Chemical Reactions

As mentioned, the nitrogen atoms of the 1,2,4-oxadiazole ring can coordinate with transition metals to form metal complexes. nih.gov These complexes can themselves be catalytically active. For instance, platinum(IV) complexes have been used to catalyze the [3+2] cycloaddition reaction to form the 1,2,4-oxadiazole ring itself, highlighting the interaction between the metal and the nitrile precursors. nih.gov By designing appropriate derivatives of this compound, it is conceivable to create ligands for catalysts used in cross-coupling, oxidation, or reduction reactions. The electronic properties of the ligand, and thus the activity of the metal center, could be tuned by altering substituents.

While less common, the N-atoms of the oxadiazole ring could also function as Lewis basic sites in organocatalysis, activating substrates through hydrogen bonding or other non-covalent interactions. The development of a PTSA-ZnCl₂ catalytic system for synthesizing 1,2,4-oxadiazoles demonstrates the role of Lewis acids in activating reactants involved with these heterocycles. organic-chemistry.org

Development of Chemosensors for Specific Analytes

Oxadiazole derivatives are excellent platforms for the development of fluorescent chemosensors, particularly for the detection of metal ions. tandfonline.com Their inherent fluorescence, high stability, and the presence of nitrogen and oxygen donor atoms make them ideal signal-transducing scaffolds. mdpi.comnih.gov The sensing mechanism often relies on processes like photo-induced electron transfer (PET) or intramolecular charge transfer (ICT). mdpi.com

Upon coordination of an analyte (e.g., a metal ion) to the oxadiazole or an attached receptor unit, the electronic properties of the molecule are perturbed, leading to a detectable change in the fluorescence signal, such as quenching ('turn-off') or enhancement ('turn-on'). mdpi.comresearchgate.net Derivatives of this compound could be engineered to selectively detect specific, non-biological analytes like heavy metal ions in environmental samples. The selectivity and sensitivity of the sensor can be fine-tuned by introducing specific binding sites or modifying the electronic structure of the fluorophore.

| Sensor Type | Target Analyte | Sensing Mechanism | Signal Response | Reference |

|---|---|---|---|---|

| Aza-crown ether-oxadiazole | Metal Cations (Ca²⁺, Ba²⁺, etc.) | Intramolecular Charge Transfer (ICT) | Blue shift in emission spectra | mdpi.com |

| Calix nih.govcrown-oxadiazole | Copper (Cu²⁺) | Photo-induced Electron Transfer (PET) | Fluorescence quenching ('Off' signal) | nih.govfrontiersin.org |

| Oxadiazole with Pyrazole Moieties | Copper (Cu²⁺) | Complex Formation | Fluorescence quenching and colorimetric change | researchgate.net |

| Oxadiazole with Pyridyl Groups | Zinc (Zn²⁺) | Inhibition of PET | Fluorescence enhancement ('On' signal) | mdpi.com |

Polymer Chemistry and Functionalization of Polymeric Materials

The structural features of this compound make it a valuable monomer or functional unit for polymer chemistry. The bromine atom provides a reactive site for various cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, which are powerful methods for synthesizing π-conjugated polymers. mdpi.comacs.org Polymers incorporating the rigid, electron-deficient oxadiazole moiety often exhibit enhanced thermal stability and specific electronic properties. mdpi.com

For example, polycarbazoles with oxadiazole pendants have been synthesized via Suzuki coupling, showing improved fluorescence quantum efficiencies and performing well as electron transport hosts in red OLEDs. mdpi.com Furthermore, direct heteroarylation polymerization (DHAP) has been used to create π-conjugated polymers containing degradable 1,2,4-oxadiazole linkers, offering a route to materials that can be broken down under specific conditions. rsc.org By polymerizing derivatives of the title compound, new functional polymers could be developed for applications in organic electronics, sensing, or as high-performance plastics.

Analytical Methodologies for the Characterization and Quantification of 5 5 Bromofuran 2 Yl 3 Phenyl 1,2,4 Oxadiazole in Research Matrices

Advanced Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC)) for Purity Assessment and Separation

Chromatographic methods are central to the separation and purity determination of synthesized compounds like 5-(5-Bromofuran-2-yl)-3-phenyl-1,2,4-oxadiazole.

High-Performance Liquid Chromatography (HPLC): As a non-destructive and highly efficient separation technique, reversed-phase HPLC (RP-HPLC) is the predominant method for assessing the purity of 1,2,4-oxadiazole (B8745197) derivatives. nih.govthieme-connect.com The method separates the target compound from starting materials, by-products, and degradation products based on differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks. For many 1,2,4-oxadiazole derivatives intended for biological testing, a purity level of >95% is often required and confirmed by HPLC analysis. nih.gov

Table 1: Representative RP-HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at a relevant λmax (e.g., 280 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC): GC is suitable for thermally stable and volatile compounds. Due to the heterocyclic nature and molecular weight of this compound, its thermal stability must be confirmed prior to analysis to avoid on-column degradation. GC is particularly useful for analyzing volatile impurities or starting materials, such as certain brominated furan (B31954) precursors. nih.govresearchgate.net Shorter GC columns (10-15 m) with thin film coatings (0.1 µm) are often preferred for analyzing brominated compounds to minimize thermal decomposition. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers advantages of high-speed separation and reduced solvent consumption compared to HPLC. While less common than HPLC for routine purity checks of oxadiazoles (B1248032), SFC can be a powerful tool for chiral separations or for compounds that are difficult to analyze by conventional HPLC or GC.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Identification, Quantification, and Impurity Profiling

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are indispensable for modern chemical analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a cornerstone technique for the analysis of 1,2,4-oxadiazole derivatives. nih.gov It provides not only retention time data from the LC but also mass-to-charge (m/z) ratio information, confirming the molecular weight of the target compound and enabling the identification of unknown impurities. Electrospray ionization (ESI) is a common ionization source for this class of compounds. High-resolution mass spectrometry (e.g., LC-QTOF-MS) can provide highly accurate mass measurements, allowing for the determination of elemental composition and unequivocal identification of the parent compound and its metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds amenable to GC, GC-MS provides high-resolution separation and detailed mass spectra. nih.gov The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic molecular ion peak cluster (M+ and M+2) with a nearly 1:1 intensity ratio, which is indicative of the presence of a single bromine atom. whitman.edu Fragmentation patterns can elucidate the structure, with expected cleavages at the ether linkage of the furan ring, the oxadiazole ring, and loss of the bromine atom. researchgate.netlibretexts.org

Table 2: Potential Impurities Identified by Hyphenated Techniques During Synthesis

| Potential Impurity | Structure | Rationale for Presence | Detection Method |

|---|---|---|---|

| Benzamidoxime | C₆H₅C(NOH)NH₂ | Unreacted starting material | LC-MS |

| 5-Bromofuran-2-carboxylic acid | C₅H₃BrO₃ | Unreacted starting material or hydrolysis product | LC-MS |

| Debrominated Product | 5-(Furan-2-yl)-3-phenyl-1,2,4-oxadiazole | Result of a side reaction during synthesis or degradation | LC-MS, GC-MS |

Spectrophotometric Methods (e.g., UV-Vis, Fluorescence) for Concentration Determination and Assay Development

Spectrophotometric methods are rapid and cost-effective for quantifying compounds in solution.

UV-Vis Spectroscopy: The conjugated system comprising the phenyl, 1,2,4-oxadiazole, and bromofuran rings in the target molecule results in strong absorbance in the UV region. A systematic investigation of furan and oxadiazole compounds confirmed their distinct spectrophotometric behavior. nih.gov By establishing a calibration curve of absorbance versus concentration according to the Beer-Lambert law, the concentration of the compound in a pure solution can be readily determined. The position of the maximum absorbance (λmax) can be influenced by solvent polarity. researchgate.net

Table 3: Representative UV-Vis Absorption Data in Different Solvents

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| Ethanol | 282 | 25,000 |

| Acetonitrile | 280 | 26,500 |

Fluorescence Spectroscopy: While 1,2,4-oxadiazoles have been explored for their biological activities, their fluorescence properties are less commonly reported than the isomeric 1,3,4-oxadiazoles, which are known for strong fluorescence and are used in materials science. researchgate.net Some 1,2,4-oxadiazole derivatives can exhibit fluorescence, often influenced by substituents and solvent polarity. researchgate.netnih.gov The potential for fluorescence should be investigated, as it can form the basis for highly sensitive assays if the compound is sufficiently emissive.

Electroanalytical Methods (e.g., Voltammetry) for Redox Behavior Characterization

Electroanalytical techniques like cyclic voltammetry (CV) can provide valuable information about the oxidation and reduction potentials of a molecule. The electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes via anodic oxidation indicates that the oxadiazole moiety can be involved in redox processes. rsc.org The presence of the electron-rich furan ring and the phenyl group will influence the potentials at which the compound can be oxidized or reduced. This data is useful for understanding potential metabolic pathways and for developing electrochemical sensors or assays.

Quantitative NMR (qNMR) for Absolute Quantification and Purity Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte itself. nih.govamazonaws.com

The purity of this compound can be determined by ¹H qNMR. The method involves accurately weighing the sample and a certified internal standard of known purity into an NMR tube. jeol.com The purity of the analyte is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a signal from the internal standard. acs.org For the target compound, suitable signals for quantification would be the well-separated aromatic protons of the phenyl or furan rings. The key advantages of qNMR are its high precision, accuracy, and direct traceability to the International System of Units (SI). amazonaws.com

Table 4: Example Calculation for qNMR Purity Assessment

| Parameter | Symbol | Value |

|---|---|---|

| Analyte Signal Integral | Iₓ | 1.00 |